![molecular formula C11H16 B14405260 2,3-Diethylidenebicyclo[2.2.1]heptane CAS No. 85553-72-6](/img/structure/B14405260.png)
2,3-Diethylidenebicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylidenebicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C₉H₁₂. It is a derivative of bicyclo[2.2.1]heptane, characterized by the presence of two ethylidene groups at the 2 and 3 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylidenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, a powerful tool in organic chemistry. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic structure. For instance, cyclopentadiene can react with ethylidene derivatives under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptane derivatives often involves catalytic hydrogenation reactions. For example, bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium can be subjected to catalytic hydrogenation using an aluminum-nickel alloy catalyst at temperatures ranging from 15-40°C and atmospheric pressure .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Catalytic hydrogenation can reduce the ethylidene groups to ethyl groups.
Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, aluminum-nickel alloy for hydrogenation, and various electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
Major products formed from these reactions include epoxides, reduced hydrocarbons, and substituted bicyclic compounds. These products can serve as intermediates for further chemical transformations .
Wissenschaftliche Forschungsanwendungen
2,3-Diethylidenebicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,3-Diethylidenebicyclo[2.2.1]heptane involves its interaction with molecular targets through its reactive ethylidene groups. These groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include oxidation, reduction, and substitution reactions, which modify the compound’s structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylene-bicyclo[2.2.1]heptane: Similar in structure but with methylene groups instead of ethylidene groups.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
2,3-Diethylidenebicyclo[2.2.1]heptane is unique due to its ethylidene groups, which provide distinct reactivity compared to other bicyclo[2.2.1]heptane derivatives. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
85553-72-6 |
|---|---|
Molekularformel |
C11H16 |
Molekulargewicht |
148.24 g/mol |
IUPAC-Name |
2,3-di(ethylidene)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-8-5-6-9(7-8)11(10)4-2/h3-4,8-9H,5-7H2,1-2H3 |
InChI-Schlüssel |
SZWYUAWMEPZPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1C2CCC(C2)C1=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


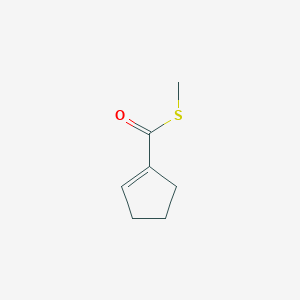
![N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14405183.png)
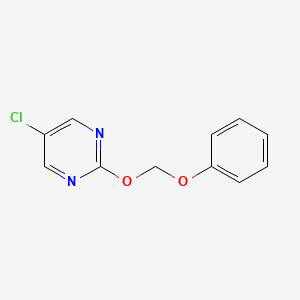
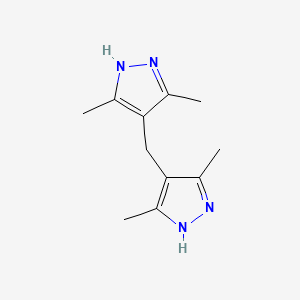
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
![({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl chloride](/img/structure/B14405211.png)

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
![7-Hydroxy-1-[2-(1,3-thiazol-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14405235.png)
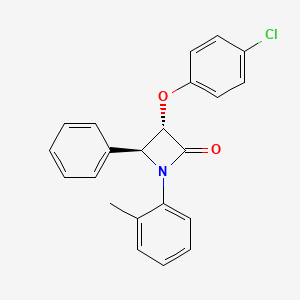
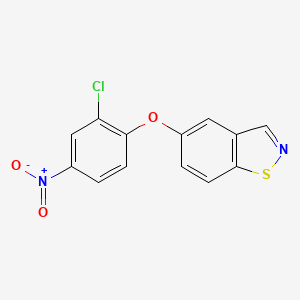
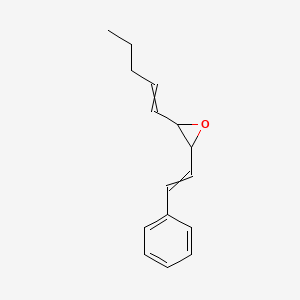
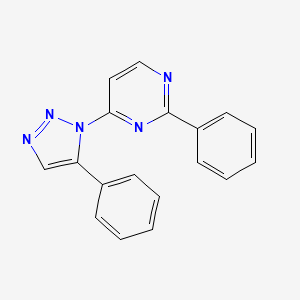
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
